molecular formula C6H10ClNO B1465854 3-(2-Chloroethyl)pyrrolidin-2-one CAS No. 932-45-6

3-(2-Chloroethyl)pyrrolidin-2-one

Cat. No. B1465854
CAS RN: 932-45-6
M. Wt: 147.6 g/mol
InChI Key: TXJLZLLXUCXDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chloroethyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C6H10ClNO . It is a derivative of 2-Pyrrolidinone, which is a colorless liquid that is miscible with water and most common organic solvents .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular weight of “3-(2-Chloroethyl)pyrrolidin-2-one” is 147.6 . The InChI code for this compound is 1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions of N-substituted piperidines . The reaction involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

The melting point of “3-(2-Chloroethyl)pyrrolidin-2-one” is between 102-103 degrees Celsius .

Safety and Hazards

The safety data sheet for “3-(2-Chloroethyl)pyrrolidin-2-one” can be found at the provided link . It is always recommended to handle this compound with appropriate safety measures.

Future Directions

The pyrrolidine ring, a key component of “3-(2-Chloroethyl)pyrrolidin-2-one”, is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . This suggests that “3-(2-Chloroethyl)pyrrolidin-2-one” and its derivatives could have potential applications in the field of drug discovery and other areas of chemistry .

properties

IUPAC Name

3-(2-chloroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLZLLXUCXDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)pyrrolidin-2-one
Reactant of Route 2
3-(2-Chloroethyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Chloroethyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(2-Chloroethyl)pyrrolidin-2-one
Reactant of Route 6
3-(2-Chloroethyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.